ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a carboxylate ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the Biginelli reaction and Huisgen 1,3-dipolar cycloaddition . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction forms the core tetrahydropyrimidine structure. The subsequent Huisgen 1,3-dipolar cycloaddition introduces the triazole ring, resulting in the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in the presence of catalysts such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amides, alcohols, and other derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes. The overall effect depends on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
Ethyl 6-methyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-methyl-4-(1-phenyltriazol-4-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-23-15(22)13-10(2)17-16(24)18-14(13)12-9-21(20-19-12)11-7-5-4-6-8-11/h4-9,14H,3H2,1-2H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAXIZPDUJGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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